4,6-Dichloro-2-(methylthio)pyrimidine is a heterocyclic aromatic compound with potential applications in various scientific research fields. Its synthesis has been documented using various methods, including condensation reactions and ring-closure reactions. Additionally, characterization techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity [].
Several potential applications of 4,6-Dichloro-2-(methylthio)pyrimidine in scientific research are being explored:
4,6-Dichloro-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula CHClNS and a molecular weight of 195.07 g/mol. It features a pyrimidine ring substituted at positions 4 and 6 with chlorine atoms, and at position 2 with a methylthio group. This compound is recognized for its potential utility in various
Currently, there is no documented information regarding a specific biological function or mechanism of action for 4,6-Dichloro-2-(methylthio)pyrimidine.
4,6-Dichloro-2-(methylthio)pyrimidine can undergo several chemical transformations:
The biological activity of 4,6-Dichloro-2-(methylthio)pyrimidine has been explored in various studies. It has shown potential as an intermediate in the synthesis of biologically active compounds, particularly in medicinal chemistry where derivatives of this compound are investigated for their pharmacological properties. Specific activities may vary depending on the modifications made to the core structure.
Several methods have been developed for synthesizing 4,6-Dichloro-2-(methylthio)pyrimidine:
4,6-Dichloro-2-(methylthio)pyrimidine finds applications in:
Interaction studies involving 4,6-Dichloro-2-(methylthio)pyrimidine focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate the mechanisms behind its transformations and potential biological interactions, which are crucial for understanding its behavior in biological systems and environmental contexts.
Several compounds share structural similarities with 4,6-Dichloro-2-(methylthio)pyrimidine. Here is a comparison highlighting its uniqueness:
Compound Name | Similarity Index | Unique Features |
---|---|---|
4-Chloro-2-(methylthio)pyrimidine | 0.84 | Lacks dichlorination at position 6 |
4,6-Dichloro-2-methylsulfonylpyrimidine | 0.82 | Contains a sulfonyl group instead of methylthio |
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | 0.79 | Additional cyano group at position 5 |
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde | 0.78 | Contains an aldehyde functional group at position 5 |
4-Chloro-5-methyl-2-(methylthio)pyrimidine | 0.76 | Methyl substitution at position 5 instead of chlorine |
The presence of both chlorine atoms and the methylthio group distinguishes 4,6-Dichloro-2-(methylthio)pyrimidine from its analogs, making it a versatile scaffold for further chemical modifications and applications.
Corrosive;Acute Toxic;Irritant;Environmental Hazard